5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-10-2-5-15(19-18-10)24-11-6-7-20(9-11)26(22,23)12-3-4-14-13(8-12)17-16(21)25-14/h2-5,8,11H,6-7,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMJTYCQBBHSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves multiple steps:
Formation of Benzo[d]oxazol-2(3H)-one Core: : Starting with 2-aminophenol and a carboxylic acid derivative in the presence of a condensing agent.
Introduction of the Pyrrolidine Ring: : The pyrrolidine moiety is introduced through a nucleophilic substitution reaction.
Attachment of the Sulfonyl Group: : This is achieved using sulfonyl chlorides under basic conditions.
Linking the 6-methylpyridazin-3-yl Group: : The final step often involves etherification with 6-methylpyridazin-3-ol in the presence of a suitable base.
Industrial Production Methods
Industrial production may involve the optimization of these synthetic routes to increase yield and reduce cost. Catalytic methods and high-throughput screening of reaction conditions are typical approaches to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: : The nitrogens in the benzo[d]oxazol-2(3H)-one core are susceptible to reduction.
Substitution: : Various functional groups can be substituted on the pyrrolidine or benzoxazole rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Base catalysts such as potassium carbonate in dimethylformamide.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced nitrogen derivatives.
Substitution Products: : Varied functionalized derivatives depending on the substituted group.
Scientific Research Applications
5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has been extensively studied for its diverse applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Serves as a probe in biochemical assays.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in oncology and anti-inflammatory research.
Industry: : Applied in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily enzymes and receptors. The benzo[d]oxazol-2(3H)-one core interacts with protein active sites, while the pyrrolidine ring enhances binding affinity. The sulfonyl group is crucial for solubility and permeability, facilitating cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazine and Pyrrolidine Moieties
Compounds sharing the pyridazine-pyrrolidine scaffold exhibit varied pharmacological profiles. For example:
- 5-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (): This analogue replaces the 6-methyl group on pyridazine with a methoxy substituent. The methoxy group may alter electronic properties, increasing metabolic stability but reducing lipophilicity compared to the methyl variant. No direct pharmacological data are available, but such substitutions often impact target selectivity and pharmacokinetics .
- 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (): While lacking the sulfonyl-oxazolone group, this compound features a pyrrolidine-oxyphenyl linkage and an oxadiazole ring. Oxadiazoles are known for metabolic resistance and bioisosteric replacement of ester/carbamate groups. The phenylethyl substitution on pyrrolidine may enhance CNS penetration, contrasting with the polar sulfonyl group in the target compound .
Table 1: Structural and Hypothetical Pharmacokinetic Comparison
| Compound | Core Structure | Key Substituents | Hypothetical LogP* | Potential Targets |
|---|---|---|---|---|
| Target Compound | Benzooxazolone-sulfonyl | 6-Methylpyridazine, pyrrolidine | ~2.1 | Kinases, sigma receptors |
| 6-Methoxy Pyridazine Analogue (Ev4) | Benzooxazolone-sulfonyl | 6-Methoxypyridazine | ~1.8 | Similar to target |
| Oxadiazole-Phenylethyl Derivative (Ev2) | Oxadiazole-phenyl | Phenylethyl-pyrrolidine | ~3.5 | CNS targets, ion channels |
*LogP estimated using fragment-based methods.
Compounds with Sigma-2 Receptor Affinity
highlights sigma-2 receptor agonists like CB-64D and CB-184 , which induce caspase-independent apoptosis in breast cancer cells. While the target compound’s sigma-2 affinity is unconfirmed, its sulfonyl-pyrrolidine motif resembles ligands targeting sigma receptors. Key differences include:
Heterocyclic Derivatives with Antiviral or Antineoplastic Activity
–6 describe compounds like 6-(5-methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one and SGX-523 , a MET kinase inhibitor. Comparisons include:
- SGX-523: Features a triazolopyridazine-thioquinoline scaffold. Unlike the target compound, SGX-523’s thioether linkage and quinoline ring enhance hydrophobic interactions in kinase ATP pockets.
Biological Activity
The compound 5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that combines various functional groups, suggesting potential biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies and research findings.
Structural Overview
The compound features several notable structural elements:
- Pyrrolidine ring : Known for its ability to interact with various biological targets.
- Pyridazine moiety : Often associated with diverse pharmacological effects.
- Benzo[d]oxazole : Contributes to the compound's stability and potential bioactivity.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of nitrogen-containing heterocycles enhances its potential to modulate biological pathways.
Potential Mechanisms Include:
- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects.
- Modulation of Ion Channels : The structure suggests possible interactions with ion channels, affecting neuronal excitability and neurotransmitter release.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
- Anticancer Properties : Investigations into similar compounds suggest potential applications in cancer therapy due to their ability to induce apoptosis in cancer cells.
- CNS Effects : The presence of pyrrolidine and pyridazine rings indicates possible neuroactive properties, which could be explored for treating neurological disorders.
Case Studies and Research Findings
-
Anticancer Activity :
- A study on related benzo[d]oxazole derivatives demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that modifications in the sulfonamide group could enhance potency against specific cancers .
- Neuropharmacological Effects :
-
Antimicrobial Properties :
- A series of experiments indicated that similar sulfonamide-containing compounds exhibited broad-spectrum antimicrobial activity, warranting further investigation into the specific efficacy of this compound against resistant strains .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 2034501-69-2 |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
